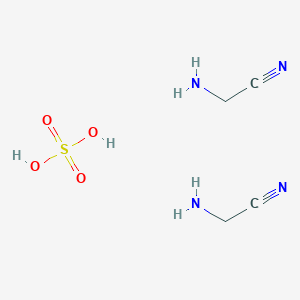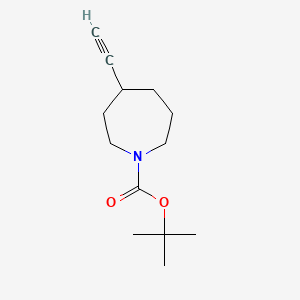
2-aminoacetonitrile;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoacetonitrile; sulfuric acid typically involves the reaction of 2-aminoacetonitrile with sulfuric acid. One method includes the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to obtain 2-aminoacetonitrile. This is followed by reacting 2-aminoacetonitrile with a methanol solution of sulfuric acid at temperatures between 30 and 35°C for 1 to 2 hours. The mixture is then cooled to below 5°C, filtered, and centrifuged to obtain the final product .
Industrial Production Methods
Industrial production of 2-aminoacetonitrile; sulfuric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining the desired temperature and reaction time, thus optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-aminoacetonitrile; sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce glycine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in reactions with 2-aminoacetonitrile; sulfuric acid include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH levels.
Major Products
The major products formed from the reactions of 2-aminoacetonitrile; sulfuric acid include glycine from hydrolysis and various nitrogen-containing heterocycles from other reactions .
Aplicaciones Científicas De Investigación
2-aminoacetonitrile; sulfuric acid has several scientific research applications:
Chemistry: It is used in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2-aminoacetonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound acts as a precursor to various biologically active molecules, influencing biochemical pathways through its conversion to other compounds. For example, its hydrolysis to glycine can impact protein synthesis and other metabolic processes .
Comparación Con Compuestos Similares
2-aminoacetonitrile; sulfuric acid can be compared with other similar compounds such as:
Aminoacetonitrile: This compound is the base form of 2-aminoacetonitrile; sulfuric acid and shares many chemical properties.
Acetonitrile: While structurally similar, acetonitrile lacks the amino group, making its chemical behavior different.
Cyanogen: Another related compound, cyanogen, has different reactivity due to the absence of the amino group
The uniqueness of 2-aminoacetonitrile; sulfuric acid lies in its combination of the nitrile and amino groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H10N4O4S |
|---|---|
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
2-aminoacetonitrile;sulfuric acid |
InChI |
InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) |
Clave InChI |
NQHWLBZZBSYIPI-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)N.C(C#N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)

![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)

![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)

![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
